molecular formula C14H16N2OS2 B254098 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B254098
M. Wt: 292.4 g/mol
InChI Key: RUUVMRMQCFSBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group, a pyrrolidinone moiety, and a thienyl group. These structural features may impart specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the thiazole intermediate.

    Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents for substitution reactions may include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2-thienyl)-1,3-thiazole: Lacks the pyrrolidinone moiety.

    5-(2-Oxo-2-pyrrolidin-1-ylethyl)-4-(2-thienyl)-1,3-thiazole: Lacks the methyl group.

    2-Methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazole: Lacks the thienyl group.

Uniqueness

The unique combination of the methyl, pyrrolidinone, and thienyl groups in 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE may impart distinct chemical and biological properties that differentiate it from similar compounds. These properties could include specific reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H16N2OS2/c1-10-15-14(11-5-4-8-18-11)12(19-10)9-13(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

RUUVMRMQCFSBIA-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3

Canonical SMILES

CC1=NC(=C(S1)CC(=O)N2CCCC2)C3=CC=CS3

Origin of Product

United States

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